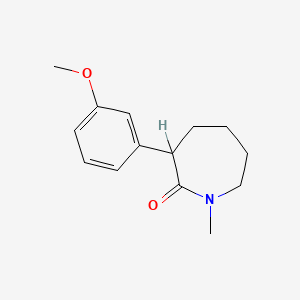
Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one
Cat. No. B1597887
Key on ui cas rn:
71592-43-3
M. Wt: 233.31 g/mol
InChI Key: HPYQDDXKEGCTGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04296029
Procedure details


A solution of butyl lithium (0.05 mole) in hexane (34.4 ml), was treated with 2,2,6,6-tetramethylpiperidine (9.3 ml) followed by dry THF (100 ml) under an inert atmosphere at 0° C. The mixture was treated with N-methylcaprolactam (6.9 ml, 55 mM) and stirred for 30 minutes. A solution of butyl lithium (0.05 mole) in hexane (34.4 ml) was added, the reaction mixture stirred 15 minutes then treated with o-chloroanisole (3.1 ml). After 30 minutes a solution of butyl lithium (0.05 moles) in hexane (31.25 ml) was added, the mixture stirred for 15 minutes and treated with o-chloroanisole (3.1 ml). After a further 30 minutes, the reaction was quenched with water (100 ml) and the solvents removed under reduced pressure. The residue was partitioned between 5 N HCl (100 ml) and toluene (250 ml). The organic phase was washed with brine, dried and the solvents removed under reduced pressure.











Identifiers


|
REACTION_CXSMILES
|
C([Li])CCC.CC1(C)CCCC(C)(C)N1.[CH3:16][N:17]1[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][C:18]1=[O:24].Cl[C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=1[O:32][CH3:33]>CCCCCC.C1COCC1>[CH3:33][O:32][C:27]1[CH:26]=[C:31]([CH:19]2[CH2:20][CH2:21][CH2:22][CH2:23][N:17]([CH3:16])[C:18]2=[O:24])[CH:30]=[CH:29][CH:28]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
0.05 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
9.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC1(NC(CCC1)(C)C)C
|
|
Name
|
|
|
Quantity
|
34.4 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
Step Three
|
Name
|
|
|
Quantity
|
6.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN1C(CCCCC1)=O
|
Step Four
|
Name
|
|
|
Quantity
|
0.05 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
34.4 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
Step Five
|
Name
|
|
|
Quantity
|
3.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=CC=C1)OC
|
Step Six
|
Name
|
|
|
Quantity
|
0.05 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
31.25 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
Step Seven
|
Name
|
|
|
Quantity
|
3.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=CC=C1)OC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture stirred 15 minutes
|
|
Duration
|
15 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture stirred for 15 minutes
|
|
Duration
|
15 min
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After a further 30 minutes
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction was quenched with water (100 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvents removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was partitioned between 5 N HCl (100 ml) and toluene (250 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase was washed with brine
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvents removed under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC=1C=C(C=CC1)C1C(N(CCCC1)C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
